

A Comparative Guide to Bcl-2 Inhibitors: Spotlight on Venetoclax (ABT-199)

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Compound of Interest

Compound Name: *Bcl-2-IN-2*

Cat. No.: *B11930782*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the potent and selective Bcl-2 inhibitor, **Bcl-2-IN-2**, and the FDA-approved drug, Venetoclax (ABT-199). Due to the limited availability of public data for **Bcl-2-IN-2**, this document will primarily focus on the extensive experimental data available for Venetoclax, while presenting the known information for **Bcl-2-IN-2** to facilitate a preliminary comparison.

Overview of Bcl-2 Inhibition

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway.^[1] Its overexpression in cancer cells allows them to evade programmed cell death, contributing to tumor progression and resistance to therapy.^{[2][3]} Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to the BH3 groove of Bcl-2, displacing pro-apoptotic proteins and triggering apoptosis.^{[4][5]}

Comparative Efficacy: Bcl-2-IN-2 vs. Venetoclax

While both **Bcl-2-IN-2** and Venetoclax are potent inhibitors of Bcl-2, a direct and comprehensive comparison of their efficacy is challenging due to the scarcity of published data for **Bcl-2-IN-2**. The available data is summarized below.

Table 1: Biochemical and In Vitro Potency

Compound	Target	IC50 / Ki	Cell Line	Cellular IC50	Selectivity (Bcl-xL/Bcl-2)
Bcl-2-IN-2	Bcl-2	0.034 nM (IC50)[6][7][8]	RS4;11	1.9 nM[8][9]	>1000-fold[6][7][8]
Bcl-xL	43 nM (IC50) [6][7][8]				
Bcl-2 (G101V mutant)	1.2 nM (IC50) [8][9]				
Venetoclax (ABT-199)	Bcl-2	<0.01 nM (Ki)	RS4;11	8 nM	>4800-fold
Bcl-xL	48 nM (Ki)	FL5.12-Bcl-xL	261 nM		
Bcl-w	245 nM (Ki)				
Mcl-1	>444 nM (Ki)				

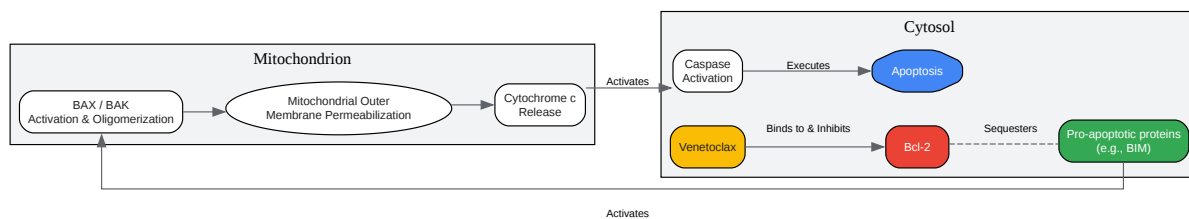
Note: Data for Venetoclax is compiled from various sources. The data for **Bcl-2-IN-2** is from chemical supplier datasheets and lacks peer-reviewed validation.

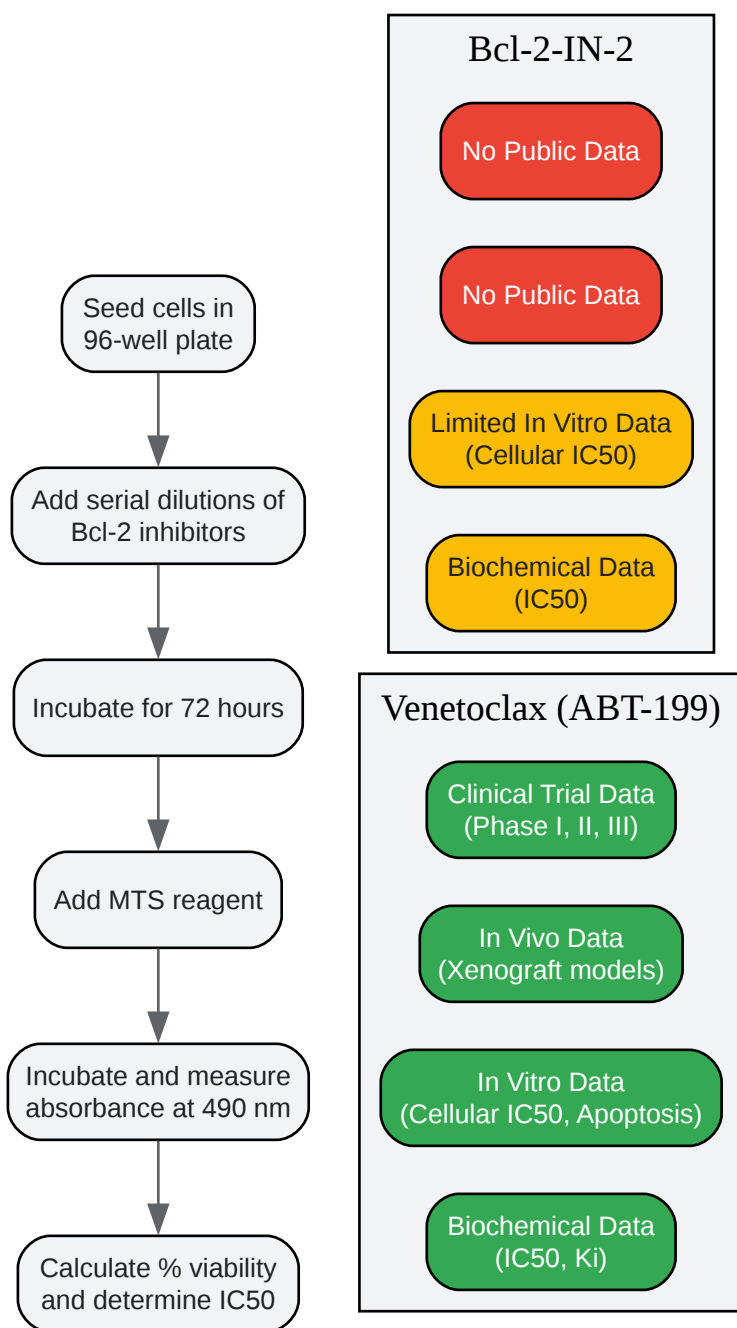
In-Depth Analysis of Venetoclax (ABT-199)

Venetoclax is a first-in-class, orally bioavailable, and highly selective Bcl-2 inhibitor that has demonstrated significant clinical activity in various hematological malignancies.

Mechanism of Action of Venetoclax

Venetoclax selectively binds to the BH3-binding groove of the anti-apoptotic protein Bcl-2. This action displaces pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK. The activation of BAX/BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.[10]





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